molecular formula C14H12N3O+ B12795534 3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine CAS No. 4562-19-0

3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine

Cat. No.: B12795534
CAS No.: 4562-19-0
M. Wt: 238.26 g/mol
InChI Key: LUJPAXNHDYAUNM-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of 3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazones with nitriles in the presence of an oxidizing agent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Researchers study its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine involves its interaction with molecular targets and pathways within biological systems. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine can be compared with other similar compounds, such as:

    3,4-Diphenyl-1,2lambda~4~,3,5-oxathiadiazol-2(3H)-one: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom.

    3,4-Diphenyl-1,2,3lambda~5~,4lambda~5~-dithiadiphosphetane-3,4-dithione: Another related compound with different heteroatoms in the ring.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications that other similar compounds may not be able to achieve.

Properties

CAS No.

4562-19-0

Molecular Formula

C14H12N3O+

Molecular Weight

238.26 g/mol

IUPAC Name

3,4-diphenyloxadiazol-3-ium-5-amine

InChI

InChI=1S/C14H12N3O/c15-14-13(11-7-3-1-4-8-11)17(16-18-14)12-9-5-2-6-10-12/h1-10H,15H2/q+1

InChI Key

LUJPAXNHDYAUNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=[N+]2C3=CC=CC=C3)N

Origin of Product

United States

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